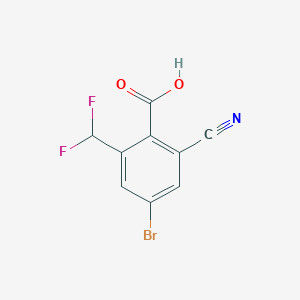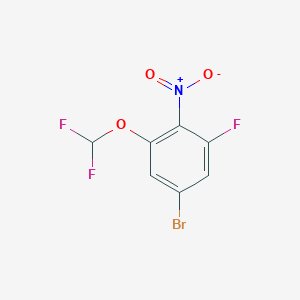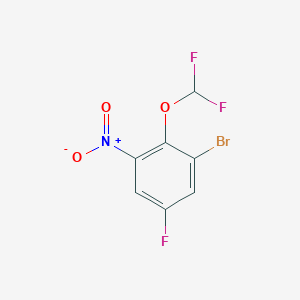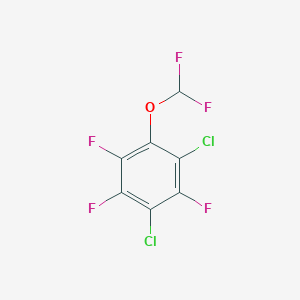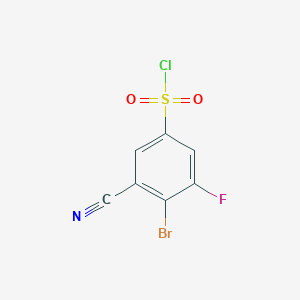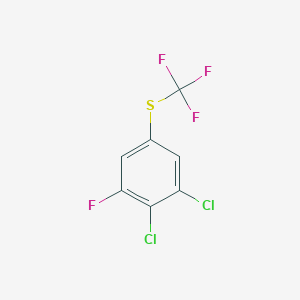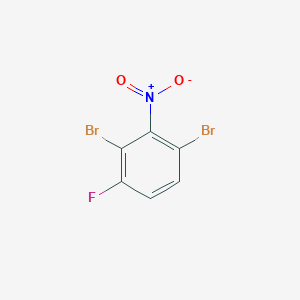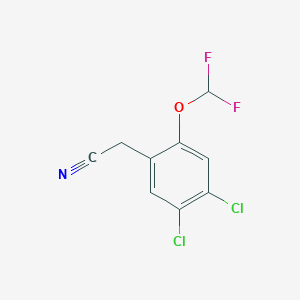![molecular formula C11H11ClO2 B1530107 1-[(3-氯苯基)甲基]环丙烷-1-羧酸 CAS No. 1621-29-0](/img/structure/B1530107.png)
1-[(3-氯苯基)甲基]环丙烷-1-羧酸
描述
“1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1621-29-0 . It has a molecular weight of 210.66 . The IUPAC name for this compound is 1-(3-chlorobenzyl)cyclopropanecarboxylic acid . It is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .
Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
Cyclopropane bonds are weaker and more reactive than typical alkane bonds—255 kJ/mol for a C−C bond in cyclopropane versus 370 kJ/mol for a C−C bond in open-chain propane . A Rh (III) catalyst promotes a cyclopropanation of electron deficient alkenes with N-Enoxyphthalimides via a directed activation of the olefinic C-H bond followed by two migratory insertions, first across the electron-deficient alkene and then by cyclization back onto the enol moiety .
Physical And Chemical Properties Analysis
The compound has a melting point of 64-65°C . It is a powder at room temperature . The compound demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group . It also exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion .
科学研究应用
螺环丙烷螯合杂环化合物的合成
一项研究详细描述了甲基2-氯-2-环丙基亚乙酸酯在相转移催化下与双齿亲核试剂的反应,导致螺环丙烷螯合杂环羧酸酯的形成。这种方法展示了该化合物在构建复杂杂环骨架中的实用性,表明其作为有机合成中多功能的构建块的潜力 (Meijere et al., 1989)。
有机合成的构建块
另一项研究突出了烷基2-氯-2-环丙基亚乙酸酯的合成多功能性,它结合了亚甲基环丙烷和电子受体活化烯烃的反应性。这些化合物作为多功能和高反应性的构建块,促进了各种环丙烷衍生物、螺环丙烷螯合环和肽类模拟物的合成,展示了它们在合成中的重要实用性 (Meijere, Kozhushkov, & Hadjiarapoglou, 2000)。
Lewis酸催化的环开启反应
该化合物已被研究用于与胺亲核试剂进行Lewis酸催化的环开启反应,提供了一种对药理学相关化合物进行对映选择性合成的方法。这展示了它在开发保持对映纯度的新合成途径中的应用 (Lifchits & Charette, 2008)。
环丙烷在生物活性研究中的应用
含有环丙烷的化合物,如1-氨基环丙烷-1-羧酸及其衍生物,以其抗真菌、抗微生物和抗病毒性能而闻名。结构类比表明,“1-[(3-氯苯基)甲基]环丙烷-1-羧酸”也可以用于类似的生物应用,为药物化学和药物发现领域做出贡献 (Coleman & Hudson, 2016)。
安全和危害
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-9-3-1-2-8(6-9)7-11(4-5-11)10(13)14/h1-3,6H,4-5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODDTKHUOWEVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



